molecular formula C9H16ClNO2 B14044253 (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl

(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl

Cat. No.: B14044253
M. Wt: 205.68 g/mol
InChI Key: JROUSUXEZHOWGD-ZKHXDZLWSA-N
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Description

(2R,3S)-3-aminobicyclo[222]octane-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-formate.

    Reductive Amination: This step involves the reductive amination of the starting material to introduce the amino group.

    Basic Configuration Inversion: The configuration of the resulting compound is inverted to achieve the desired stereochemistry.

    Hydrogenation: The protecting group is removed via hydrogenation to yield the target compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8+;/m1./s1

InChI Key

JROUSUXEZHOWGD-ZKHXDZLWSA-N

Isomeric SMILES

C1CC2CCC1[C@H]([C@H]2N)C(=O)O.Cl

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O.Cl

Origin of Product

United States

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